ML171

NOX1 Isoform Selectivity ROS

Broad-spectrum NOX inhibitors confound isoform-specific studies. ML171 (CAS 6631-94-3), a selective NOX1 inhibitor (IC50 0.25 μM), enables clean target validation. • >20-fold selectivity over NOX2/3/4 & xanthine oxidase • Blocks invadopodia formation in colon cancer (DLD1); reversible by NOX1 overexpression • Established in vivo safety: ≤250 mg/kg IP in mice; 56% infarct reduction in I/R models ≥98% purity. Global shipping available.

Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
CAS No. 6631-94-3
Cat. No. B113462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML171
CAS6631-94-3
SynonymsML 171;  1-(10H-Phenothiazin-2-yl)ethanone;  Methyl Phenothiazin-2-yl Ketone;  2-Acetyl-10H-phenothiazine;  2-Acetylphenothiazine;  NSC 169669;  NSC 57951; 
Molecular FormulaC14H11NOS
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
InChIInChI=1S/C14H11NOS/c1-9(16)10-6-7-14-12(8-10)15-11-4-2-3-5-13(11)17-14/h2-8,15H,1H3
InChIKeyJWGBOHJGWOPYCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





ML171 Selective NOX1 Inhibitor Overview


ML171 (2-Acetylphenothiazine; 2-APT; CAS 6631-94-3) is a small-molecule NADPH oxidase 1 (NOX1) inhibitor of the phenothiazine class [1]. It exhibits potent, cell-permeable, and reversible inhibition of NOX1-dependent reactive oxygen species (ROS) generation . The compound demonstrates a high degree of selectivity over other NOX isoforms (NOX2, NOX3, NOX4) and xanthine oxidase (XO), making it a critical tool for dissecting NOX1-specific contributions in complex biological systems where broad-spectrum inhibitors obscure isoform-specific roles .

ML171 Isoform Selectivity Advantages


NADPH oxidase (NOX) inhibitors are often treated as interchangeable tools for modulating ROS. However, this approach obscures the distinct and sometimes opposing roles of individual NOX isoforms in physiology and disease [1]. Broad-spectrum or pan-NOX inhibitors, as well as dual inhibitors like GKT137831 (NOX1/4), can produce confounding results by simultaneously targeting multiple isoforms, as demonstrated in recent in vivo studies where NOX1 versus NOX4 inhibition yielded divergent outcomes [2]. ML171 addresses this critical gap by offering a well-characterized selectivity profile that is essential for rigorous target validation. Substituting ML171 with a less selective inhibitor risks misattributing observed phenotypes, potentially leading to flawed experimental conclusions and wasted resources. The following evidence quantifies ML171's specific differentiation relative to key alternatives.

ML171 Quantitative Evidence Comparison


NOX1 Potency and Selectivity Profile

ML171 is the most potent inhibitor of NOX1 in a head-to-head comparison with other widely used NOX inhibitors. In a panel of five advanced NOX inhibitors, ML171 exhibited the lowest IC50 for NOX1 (0.1 μM), demonstrating greater potency than VAS2870, which is more active against NOX2 (0.7 μM), and the NOX4 inhibitor M13 (0.01 μM) [1]. While GKT136901 is a clinical-stage dual NOX1/4 inhibitor with a Ki of 110 nM for NOX1, ML171 demonstrates a superior selectivity window against NOX2 (IC50 = 5 μM vs. 0.25 μM for NOX1) compared to GKT136901's Ki of 1530 nM for NOX2, which represents a 9.6-fold selectivity ratio for GKT136901 compared to ML171's 20-fold ratio [2].

NOX1 Isoform Selectivity ROS NADPH Oxidase

Isoform Selectivity Across NOX2, NOX3, NOX4 and XO

ML171 demonstrates a clean selectivity profile against other major cellular ROS sources. In a standardized HEK293 cell-based assay, ML171 potently inhibits NOX1 (IC50 = 0.25 μM) while requiring >20-fold higher concentrations to affect NOX2 (IC50 = 5 μM) and NOX4 (IC50 = 5 μM), and a 22-fold higher concentration for xanthine oxidase (IC50 = 5.5 μM) . Furthermore, the compound's NOX2 inhibition is even weaker, with an IC50 exceeding 10 μM, representing a >40-fold selectivity window . This contrasts sharply with apocynin, a commonly used pan-NOX inhibitor that lacks isoform selectivity and acts via a non-specific mechanism .

NOX1 NOX2 Xanthine Oxidase ROS Selectivity

In Vivo Hypertension Model: Divergent Effects vs. Dual Inhibition

In a spontaneously hypertensive rat (SHR) model, pharmacological inhibition with ML171 (a selective NOX1 inhibitor) and GKT137831 (a dual NOX1/4 inhibitor) produced opposing effects [1]. GKT137831 treatment unexpectedly increased both blood pressure and perivascular macrophage infiltration, exacerbating inflammation and fibrosis. In contrast, ML171 did not affect the development of spontaneous hypertension, perivascular macrophage accumulation, chemokine expression, or adventitial collagen deposition, demonstrating that the adverse effects of dual inhibition were driven by NOX4 blockade [2]. This in vivo head-to-head comparison provides direct evidence that NOX1 and NOX4 play distinct, non-redundant roles in vascular pathology.

Hypertension In Vivo Perivascular Inflammation Fibrosis NOX4

Cardioprotection in Myocardial Ischemia-Reperfusion Injury

In an ex vivo model of myocardial ischemia-reperfusion (I/R) injury using isolated perfused rat hearts, ML171 administration at reperfusion significantly improved functional recovery and reduced tissue damage [1]. Left ventricular developed pressure (LVDP) and the rate of pressure development (dP/dtmax) recovered to 90 ± 6% and 67 ± 7% of baseline values, respectively, compared to only 42 ± 4% and 30 ± 3% in untreated control I/R hearts (p<0.01). Crucially, ML171 reduced infarct size to 18 ± 3% of the ventricular area, a 56% relative reduction compared to the 41 ± 2% observed in control I/R hearts (p<0.01) [2]. This functional benefit was not associated with inhibition of neutrophil superoxide production, confirming NOX1 specificity.

Ischemia-Reperfusion Injury Cardioprotection Infarct Size Myocardial Ex Vivo

In Vivo Safety and Tolerability in Mice

A single-dose toxicity study in ICR mice provides a defined safety window for ML171 [1]. Following intraperitoneal (IP) injection, the median lethal dose (LD50) was determined to be 500 mg/kg for both male and female mice. Doses of 250 mg/kg or less were well-tolerated, with no observed mortality or significant gross abnormalities [2]. At 250 mg/kg, histopathological examination revealed mild liver changes (hepatocyte hypertrophy and inflammatory cell infiltration), indicating this as a threshold for observable effects, but not lethality. This data provides a quantitative benchmark for in vivo dosing, establishing a safe range for experimental use and highlighting the compound's tractability for animal studies.

Toxicology Safety LD50 In Vivo NOX1 Inhibitor

Inhibition of Cancer Cell Invasion and ECM Degradation

ML171 effectively blocks the ROS-dependent formation of invadopodia, which are actin-rich cellular structures that degrade the extracellular matrix (ECM) to facilitate cancer cell invasion [1]. In DLD1 human colon cancer cells transfected with active SrcYF to induce invadopodia formation, treatment with 10 μM ML171 significantly reduced ECM degradation compared to DMSO-treated controls [2]. Importantly, this inhibitory effect was reversed by overexpression of NOX1, confirming the on-target, NOX1-dependent mechanism of action [3]. This functional assay provides a direct link between NOX1 enzymatic activity, as inhibited by ML171, and a key step in the metastatic cascade.

Invadopodia ECM Degradation Cancer Invasion Colon Cancer DLD1 Cells

ML171 Optimal Research Applications


Cardiovascular NOX1-Specific Pathway Dissection

Based on in vivo evidence, ML171 is uniquely suited for studies requiring differentiation between NOX1 and NOX4 signaling in hypertension, atherosclerosis, and ischemia-reperfusion injury. Unlike dual NOX1/4 inhibitors like GKT137831, ML171's selective inhibition of NOX1 (as shown by its lack of effect on blood pressure and perivascular inflammation in SHR models [1]) allows researchers to cleanly attribute observed phenotypes to NOX1 without the confounding effects of NOX4 blockade. This is particularly critical given the divergent and sometimes opposing roles of these isoforms in vascular health. The compound's demonstrated cardioprotective efficacy in ex vivo I/R models (56% reduction in infarct size [2]) further supports its use in myocardial injury research.

Cancer Invasion and Metastasis Target Validation

ML171 is a validated tool for investigating NOX1-dependent mechanisms in cancer cell invasion. The compound's ability to block ECM-degrading invadopodia formation in colon cancer cells (DLD1 model) is a functional readout directly linked to metastatic potential [3]. Crucially, this effect is reversible by NOX1 overexpression, confirming on-target activity and providing a built-in control for experimental rigor [4]. For researchers studying tumor microenvironment interactions or screening for anti-metastatic agents, ML171 offers a clean, selective way to interrogate NOX1's contribution without the pleiotropic effects of broad-spectrum ROS scavengers or pan-NOX inhibitors.

In Vivo Studies with Defined Safety and Dosing Windows

For laboratories planning chronic in vivo experiments, the availability of single-dose toxicity data for ML171 provides a critical advantage [5]. The established safe dose range (≤250 mg/kg IP in mice) and the documented LD50 (500 mg/kg) allow for informed dosing regimen design, minimizing the risk of off-target toxicity and ensuring animal welfare. This quantitative safety data is often lacking for newer or less-characterized NOX inhibitors, making ML171 a more predictable and reliable choice for studies requiring sustained target engagement, such as those modeling chronic inflammation, hypertension, or tumor progression.

NOX1 Selectivity Benchmarking in Inhibitor Panels

ML171 serves as a critical reference compound in panels designed to profile NOX isoform selectivity. As demonstrated in head-to-head comparisons, ML171 is the most potent and selective NOX1 inhibitor among a panel of advanced tools, with a distinct profile compared to VAS2870 (NOX2-preferring) and M13 (NOX4-specific) [6]. Including ML171 in screening cascades or target engagement assays enables researchers to confidently map biological responses to NOX1 activity, distinguishing it from the effects of NOX2, NOX4, or dual inhibition. This is essential for deconvoluting complex signaling networks and validating new chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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